Methyl 2-bromo-1H-indole-4-carboxylate
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Overview
Description
Methyl 2-bromo-1H-indole-4-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1H-indole-4-carboxylate typically involves the bromination of methyl indole-4-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted indoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxides or de-brominated indoles.
Scientific Research Applications
Methyl 2-bromo-1H-indole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-1H-indole-4-carboxylate involves its interaction with various molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in substitution reactions that modify its structure and biological activity . The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromo-1H-indole-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom and the carboxylate group allows for unique interactions with molecular targets, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-bromo-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-3-2-4-8-7(6)5-9(11)12-8/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNODTAROXFUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(NC2=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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